In Vivo Tumor Selectivity: Colon #38 Carcinoma Eradication vs. Leukemia L1210
Datelliptium acetate, the water-soluble analog of Datelliptium chloride hydrochloride, demonstrates pronounced solid tumor selectivity in vivo. In a direct comparison within the same study, it achieved complete tumor eradication in the murine Colon #38 adenocarcinoma model, while showing no significant activity against the L1210 leukemia model. This selectivity profile is a key differentiator from many cytotoxic agents that are active against both leukemias and solid tumors [1].
| Evidence Dimension | In vivo antitumor efficacy (T/C% and log cell kill) |
|---|---|
| Target Compound Data | Colon #38: T/C = 0% (4.2 log cell kill) |
| Comparator Or Baseline | Leukemia L1210: Not active |
| Quantified Difference | Selective activity: >4.2 log cell kill difference in tumor reduction |
| Conditions | Intravenous administration in murine solid tumor models |
Why This Matters
This demonstrates a clear, quantitative preference for solid tumors over a hematological malignancy, guiding procurement for research focused specifically on solid tumor oncology rather than leukemia.
- [1] Mucci-LoRusso, P., Polin, L., Biernat, L. A., Valeriote, F. A., & Corbett, T. H. (1990). Activity of datelliptium acetate (NSC 311152; SR 95156A) against solid tumors of mice. Investigational New Drugs, 8(3), 253-261. View Source
